N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE
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Overview
Description
N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE is an organic compound with a complex structure that includes a pyridine ring substituted with nitro, methyl, and dibenzylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by alkylation and amination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction conditions are essential to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyridine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitropyridine N-oxide
- N,N’-dibenzyl-2,4-diaminopyrimidine
- 2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone
Uniqueness
N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-N,2-N-dibenzyl-4-N-methyl-3-nitropyridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-21-18-12-13-22-20(19(18)24(25)26)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSABRSWIODDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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